Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
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Overview
Description
DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE is a synthetic azo dye. It is known for its vibrant color properties and is widely used in various industrial applications, including textiles and inks. This compound is part of the larger class of diazo compounds, which are characterized by their nitrogen-nitrogen double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-hydroxyphenylamine under acidic conditions to form the diazonium salt. This intermediate is then coupled with 5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to yield the final azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond typically yields aromatic amines, while oxidation can produce various quinones and other oxidized derivatives.
Scientific Research Applications
DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Mechanism of Action
The mechanism of action of DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE involves its interaction with various molecular targets. The azo bond can undergo cleavage under certain conditions, releasing aromatic amines that can interact with biological molecules. The compound’s vibrant color is due to the extensive conjugation in its structure, which allows it to absorb visible light .
Comparison with Similar Compounds
Similar Compounds
DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIAMINOPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE: Another azo dye with similar applications but different spectral properties.
DISODIUM 4-AMINO-3-[[4-[(2-AMINO-4-HYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXY-6-(PHENYLAZO)NAPHTHALENE-2,7-DISULFONATE: Known for its use in textile dyeing and as a biological stain.
Uniqueness
DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE is unique due to its specific absorption properties, making it particularly useful in applications requiring precise colorimetric measurements. Its stability and solubility in water also make it a preferred choice in various industrial processes .
Properties
CAS No. |
94236-87-0 |
---|---|
Molecular Formula |
C16H11N3Na2O8S2 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
disodium;4-[(4-amino-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13N3O8S2.2Na/c17-9-1-2-12(14(20)5-9)18-19-13-6-10(28(22,23)24)3-8-4-11(29(25,26)27)7-15(21)16(8)13;;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
ACWRIADXYIZUNS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1N)O)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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